molecular formula C12H21NO3 B13866705 Ethyl 3-(2-oxopiperidin-1-yl)pentanoate

Ethyl 3-(2-oxopiperidin-1-yl)pentanoate

Cat. No.: B13866705
M. Wt: 227.30 g/mol
InChI Key: JXLKODJCTCYVNJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-oxopiperidin-1-yl)pentanoate is an ester derivative featuring a pentanoate backbone substituted at the 3-position with a 2-oxopiperidin-1-yl group. The 2-oxopiperidine moiety introduces steric and electronic effects that may influence reactivity, solubility, and biological activity compared to simpler esters like ethyl pentanoate.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

ethyl 3-(2-oxopiperidin-1-yl)pentanoate

InChI

InChI=1S/C12H21NO3/c1-3-10(9-12(15)16-4-2)13-8-6-5-7-11(13)14/h10H,3-9H2,1-2H3

InChI Key

JXLKODJCTCYVNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OCC)N1CCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-oxopiperidin-1-yl)pentanoate can be synthesized through a multi-step process involving the reaction of piperidine with ethyl 3-bromopentanoate. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-oxopiperidin-1-yl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-oxopiperidin-1-yl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-oxopiperidin-1-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Ethyl Pentanoate (Ethyl Valerate)

Structure : A simple ester with the formula CH₃(CH₂)₃COOCH₂CH₃.
Key Properties :

  • Volatility: Ethyl pentanoate is highly volatile, making it a key aroma compound in wines and spirits (e.g., longan wine and Chinese Baijiu) .
  • Combustion Behavior : Studied as a biofuel candidate, its oxidation kinetics and laminar burning velocities have been characterized at high pressures (10 atm) and temperatures (560–1160 K) .
  • Synthesis : Produced via microbial biosynthesis using engineered E. coli strains (e.g., EcDL208) with titers up to 3.9 mg/L .

Ethyl 5-(1-Trityl-1H-Imidazol-4-yl)Pentanoate

Structure: Features a trityl-protected imidazole ring at the pentanoate’s 5-position. Key Properties:

  • Synthesis : Synthesized in high yield (84%) via nucleophilic substitution reactions, with structural confirmation via ESI-MS and NMR .

Ethyl 2-Acetyl-5-(Dimethylamino)Pentanoate

Structure: Contains a dimethylamino group and acetyl substituent. Key Properties:

  • Role in Drug Synthesis : A key intermediate in the production of sumatriptan, a migraine medication .
  • Reactivity: The dimethylamino group facilitates nucleophilic reactions critical for constructing indole-based pharmaceuticals .

Ethyl 3-Phenyl-3-(Piperidin-1-yl)Propanoate

Structure : Piperidine-substituted ester with a phenyl group.
Key Properties :

  • Synthetic Utility : Used in medicinal chemistry for constructing CNS-targeting compounds .

Ethyl 5-(5-Bromo-1H-Indol-1-yl)Pentanoate

Structure: Brominated indole substituent at the pentanoate’s 5-position. Key Properties:

  • Physicochemical Profile : High molar mass (324.21 g/mol) and sensitivity to light/heat .
  • Applications: Potential precursor for halogenated bioactive molecules in oncology .

Comparative Analysis via Data Tables

Table 2: Reaction Selectivity in Catalytic Processes (Adapted from )

Catalyst Temperature (°C) Ethyl Pentanoate Selectivity Main Competing Product (Selectivity)
MIL-101Cr-SO₃H (50%) 200 39% Ethyl-4-ethoxy pentanoate (66%)
Pd@MIL-101Cr-SO₃H (100%) 250 90% Ethyl valerate (83%)

Research Findings and Implications

  • Biofuel Potential: Ethyl pentanoate’s combustion properties (e.g., laminar burning velocity) are superior to bulkier analogs like ethyl-4-ethoxy pentanoate, which require higher temperatures for selective synthesis .
  • Pharmaceutical Relevance : Piperidine- and indole-substituted esters exhibit enhanced bioactivity due to improved membrane permeability and target binding .
  • Aroma Release Dynamics: Ethyl pentanoate’s oral release in wines is influenced by ethanol content, with higher polarity correlating to increased volatility .

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